molecular formula C6H14N2O2 B2361214 (S)-Methyl 2,5-diaminopentanoate CAS No. 40216-82-8; 6384-10-7

(S)-Methyl 2,5-diaminopentanoate

Cat. No.: B2361214
CAS No.: 40216-82-8; 6384-10-7
M. Wt: 146.19
InChI Key: AXAVQPASFYJDEM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Chiral Amino Acid Derivative

The inherent chirality of (S)-Methyl 2,5-diaminopentanoate is a cornerstone of its significance in chemical synthesis. As a chiral building block, it allows for the introduction of a specific stereocenter into a target molecule, a critical aspect in the development of pharmaceuticals and other bioactive compounds where biological activity is often dependent on a precise three-dimensional arrangement of atoms. The (S)-configuration at the α-carbon provides a defined starting point for asymmetric syntheses, enabling the construction of enantiomerically pure or enriched products.

The utility of chiral amines as building blocks is well-established, with applications ranging from the synthesis of natural products to the development of novel therapeutic agents. Chiral 1,5-diamines, analogous in structure to this compound, have been synthesized from natural sources like camphor (B46023) and utilized as precursors for bioactive molecules and as ligands in asymmetric catalysis. This underscores the potential of this compound to serve a similar and significant role.

Stereochemical Considerations and Enantiomeric Purity in Chemical Synthesis

In the realm of fine chemical and pharmaceutical synthesis, the stereochemical integrity of starting materials is paramount. The enantiomeric purity of this compound is a critical factor that directly influences the stereochemical outcome of subsequent reactions. Enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a key parameter in asymmetric synthesis. The use of an enantiomerically pure starting material like this compound is often essential to avoid the formation of diastereomeric mixtures, which can be challenging and costly to separate.

The preservation of the (S)-stereocenter throughout a synthetic sequence is a primary consideration for organic chemists. Reactions involving the functional groups of this compound must be carefully chosen and optimized to prevent racemization or epimerization at the chiral center. The principles of asymmetric induction are often employed to transfer the chirality of the starting material to newly formed stereocenters in the target molecule.

Role as a Key Intermediate in Advanced Organic Chemistry

This compound serves as a key intermediate in the synthesis of more complex and often biologically active molecules. Its bifunctional nature, with two amine groups and an ester, allows for a variety of chemical transformations, including cyclization reactions to form heterocyclic structures.

One of the most promising potential applications of this compound is in the synthesis of piperidine (B6355638) derivatives. The piperidine scaffold is a common motif in many pharmaceuticals and natural products. Specifically, the synthesis of cis-3,5-diaminopiperidine (DAP) derivatives has garnered significant attention. These molecules act as mimetics of 2-deoxystreptamine, the core scaffold of aminoglycoside antibiotics, and have shown potent antibacterial activity by targeting bacterial ribosomal RNA. nih.govucsd.edu While the direct synthesis of these DAP derivatives from this compound has not been explicitly detailed in widely available literature, the structural similarity makes it a highly plausible and attractive synthetic precursor. Synthetic strategies such as intramolecular reductive amination could potentially be employed to convert this compound into the valuable chiral piperidine core.

Furthermore, the diamino functionality allows for its use in the synthesis of various heterocyclic compounds, such as substituted pyrrolidines, which are also prevalent in medicinal chemistry. The ability to functionalize both amine groups and the ester provides a pathway to a diverse range of molecular structures.

Chemical Compound Information

Compound NameIUPAC NameMolecular Formula
This compoundmethyl (2S)-2,5-diaminopentanoateC₆H₁₄N₂O₂
Ornithine(2S)-2,5-diaminopentanoic acidC₅H₁₂N₂O₂
cis-3,5-Diaminopiperidine (DAP)(3R,5S)-piperidine-3,5-diamineC₅H₁₃N₃
2-Deoxystreptamine(1R,2R,3S,5S,6R)-cyclohexane-1,2,3,5,6-pentolC₆H₁₄N₂O₃

Synthesis and Reaction Data

The following table provides hypothetical data for potential synthetic transformations involving this compound, based on established chemical principles for analogous compounds.

ReactionProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
N-Boc Protection(S)-Methyl 2,5-bis((tert-butoxycarbonyl)amino)pentanoate(Boc)₂O, Et₃N, CH₂Cl₂>95>99
Intramolecular Cyclization (Hypothetical)(S)-6-(tert-Butoxycarbonyl)-3-piperidone1. N-Boc protection of 5-amino group 2. Dieckmann condensation60-70>98
Reductive Amination (Hypothetical)cis-1-Benzyl-3,5-diaminopiperidine derivative1. N-protection 2. Reduction of ester 3. Intramolecular reductive amination50-60>95

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40216-82-8; 6384-10-7

Molecular Formula

C6H14N2O2

Molecular Weight

146.19

IUPAC Name

methyl (2S)-2,5-diaminopentanoate

InChI

InChI=1S/C6H14N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,7-8H2,1H3/t5-/m0/s1

InChI Key

AXAVQPASFYJDEM-YFKPBYRVSA-N

SMILES

COC(=O)C(CCCN)N

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Stereoselective Approaches for S Methyl 2,5 Diaminopentanoate

Principles of Esterification for Chiral Diaminopentanoic Acid Derivatives

The most direct route to (S)-Methyl 2,5-diaminopentanoate is the esterification of L-ornithine. This process involves the reaction of the carboxylic acid group with methanol (B129727), typically in the presence of a catalyst. Given the presence of two amino groups, which can interfere with the reaction, careful selection of the reaction conditions is necessary.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, also known as Fischer-Speier esterification, is a common method for converting carboxylic acids to esters. researchgate.net The reaction involves protonation of the carbonyl oxygen of the carboxylic acid by a strong acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. google.com

For the synthesis of this compound, L-ornithine is treated with methanol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl), often generated in situ from reagents like thionyl chloride (SOCl₂) or acetyl chloride. researchgate.net The use of trimethylchlorosilane (TMSCl) in methanol has also been reported as an efficient system for the esterification of amino acids at room temperature, offering mild reaction conditions.

The general mechanism for the acid-catalyzed esterification of L-ornithine is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid group of L-ornithine.

Nucleophilic attack by methanol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking methanol molecule to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final methyl ester product.

A significant challenge in the esterification of amino acids is the potential for side reactions, such as the formation of diketopiperazines, especially under harsh conditions. researchgate.net

Optimization of Reaction Conditions for Ester Formation Efficiency

The efficiency of the esterification of L-ornithine to its methyl ester is influenced by several factors, including temperature, catalyst concentration, and the ratio of reactants. researchgate.netresearchgate.net To maximize the yield of the desired product and minimize side reactions, these parameters must be carefully optimized.

Key Optimization Parameters:

Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to degradation of the amino acid or the formation of byproducts. A common approach is to reflux the reaction mixture. google.com

Catalyst Concentration: The concentration of the acid catalyst is crucial. A sufficient amount is needed to protonate the carboxylic acid and drive the reaction forward. However, an excessively high concentration can lead to charring or other undesirable side reactions.

Methanol to Amino Acid Ratio: Using a large excess of methanol can shift the equilibrium towards the formation of the ester, thereby increasing the yield. researchgate.net Methanol often serves as both the reactant and the solvent.

Water Removal: The esterification reaction produces water as a byproduct. Removing this water, for instance through azeotropic distillation or the use of a dehydrating agent, can drive the equilibrium towards the product side and improve the conversion.

ParameterConditionRationale
Reactant L-OrnithineChiral precursor
Reagent Methanol (often in excess)Esterifying agent and solvent
Catalyst HCl (from acetyl chloride) or H₂SO₄Proton source to activate the carboxylic acid
Temperature Reflux (typically 45-65°C)To increase reaction rate
Reaction Time Several hoursTo ensure completion of the reaction

Stereoselective Chemical Synthesis Strategies

Maintaining the stereochemical integrity at the α-carbon is paramount in the synthesis of this compound. This is typically achieved by starting with a chiral precursor or by employing stereoselective synthetic methods.

Catalytic Asymmetric Synthesis (e.g., Palladium-Catalyzed Hydrogenation for Stereocontrol)

Catalytic asymmetric synthesis offers a powerful tool for establishing stereocenters with high enantioselectivity. While direct asymmetric synthesis of this compound is not commonly reported, related strategies can be considered.

One such strategy is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, a dehydroamino acid derivative could be hydrogenated in the presence of a chiral catalyst to introduce the desired stereochemistry at the α-carbon. Palladium-based catalysts, often supported on carbon (Pd/C), are widely used for hydrogenation reactions. mdpi.com To achieve stereocontrol, chiral ligands are complexed with the metal center.

Illustrative Asymmetric Hydrogenation Approach:

Precursor TypeCatalyst SystemProduct Configuration
Dehydroamino acid esterChiral Rhodium or Ruthenium complex (e.g., with BINAP ligand)Enantioenriched amino acid ester
Prochiral enaminePalladium catalyst with a chiral phosphine ligandEnantioenriched amino ester

While specific examples for the synthesis of this compound via this route are scarce in the literature, the general principle of asymmetric hydrogenation is a well-established and powerful method for the synthesis of chiral amino acids. nih.gov

Chiral Auxiliary-Mediated Synthesis (e.g., Schöllkopf 'Bislactim Ether' Approach for Amino Acid Construction)

The use of chiral auxiliaries is a classic and effective strategy for asymmetric synthesis. The Schöllkopf 'bislactim ether' method is a well-known example used for the synthesis of α-amino acids. wikipedia.org This method involves the diastereoselective alkylation of a chiral glycine enolate equivalent.

The general steps of the Schöllkopf approach are:

Formation of a diketopiperazine from a chiral amino acid (e.g., L-valine) and glycine.

Conversion of the diketopiperazine to its bislactim ether. sci-hub.ru

Deprotonation at the glycine unit to form a chiral nucleophile.

Alkylation of this nucleophile with an appropriate electrophile. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

Acidic hydrolysis of the alkylated bislactim ether to release the desired α-amino acid methyl ester and the chiral auxiliary. wikipedia.org

To synthesize this compound using this method, a suitable electrophile containing the protected aminopropyl side chain would be required. For example, a 3-(protected-amino)propyl halide could be used as the alkylating agent. The choice of the chiral auxiliary (derived from D- or L-valine) determines the stereochemistry of the final product.

StepDescriptionKey Reagents
1. Bislactim Ether Formation Cyclization of L-valine and glycine, followed by O-methylation.L-Valine, Glycine methyl ester, Trimethyloxonium tetrafluoroborate
2. Deprotonation Formation of the chiral enolate.n-Butyllithium
3. Alkylation Introduction of the side chain.Electrophile with a protected 3-aminopropyl group (e.g., N-(3-bromopropyl)phthalimide)
4. Hydrolysis Cleavage to yield the final product.Dilute acid (e.g., HCl)

This method allows for the construction of a wide variety of non-proteinogenic amino acids with excellent enantiomeric purity. bath.ac.uk

Control of Enantiomeric Purity in Multi-Step Synthetic Sequences

Maintaining the enantiomeric purity of this compound throughout a multi-step synthesis is a critical challenge. The stereocenter at the α-carbon is susceptible to racemization under various reaction conditions, particularly those involving strong bases or acids, or elevated temperatures. Control of enantiomeric purity is therefore a central theme in the design of synthetic routes.

Key strategies employed to preserve stereochemical integrity include:

Mild Reaction Conditions: The use of non-racemizing conditions for coupling and deprotection steps is paramount. For instance, in peptide synthesis, which shares similar challenges, specific reagents have been developed to minimize epimerization.

Orthogonal Protecting Groups: The differential protection of the α- and δ-amino groups allows for selective modification without affecting the stereocenter. The choice of protecting groups and the conditions for their removal are crucial to avoid racemization. organic-chemistry.orgwikipedia.org

Chiral Chromatography: Purification of intermediates and the final product using chiral high-performance liquid chromatography (HPLC) or other chiral separation techniques can be employed to remove any minor enantiomeric impurity that may have formed.

Crystallization-Induced Resolution: In some cases, diastereomeric salt formation with a chiral resolving agent can be used to selectively crystallize and isolate the desired enantiomer, thereby enhancing enantiomeric purity.

The analytical monitoring of enantiomeric excess (e.e.) at various stages of the synthesis is essential. This is typically achieved using chiral HPLC or gas chromatography (GC), allowing for the immediate detection of any loss in stereochemical purity and the optimization of reaction conditions.

Biocatalytic Synthesis Routes for Chiral Amino Acid Esters

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds, including amino acid esters. researchgate.net Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. researchgate.net

Enzyme-Catalyzed Esterification and Transamidation Reactions

The direct esterification of the carboxyl group of a suitably N-protected 2,5-diaminopentanoate precursor can be efficiently catalyzed by lipases or proteases. These enzymes function effectively in organic solvents to shift the reaction equilibrium towards ester formation. For instance, immobilized lipases are widely used for the synthesis of various amino acid esters with high yields.

Transamidation reactions, catalyzed by enzymes, can also be employed, for example, in the selective acylation of one of the amino groups. While less common for the direct synthesis of the ester, enzymatic transamidation can be a key step in derivatizing the amino acid ester. nih.gov Recent research has explored various catalysts for transamidation reactions involving α-amino esters, highlighting the potential for chemoselective modifications. nih.gov

Enzyme ClassReaction TypeTypical SubstratesKey Advantages
Lipases EsterificationN-protected amino acids, AlcoholsHigh stability in organic media, Broad substrate scope
Proteases Esterification/TransamidationN-protected amino acids, AminesHigh selectivity, Mild reaction conditions

Application of Amine Transaminases for Chiral Amine Precursors

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.govnih.govmdpi.com This methodology is highly effective for the asymmetric synthesis of chiral amines, which can serve as precursors to this compound.

For example, a keto-ester precursor, methyl 5-amino-2-oxopentanoate, could be converted to the desired (S)-α-amino ester using an (S)-selective ω-transaminase. The key advantages of using ATAs include:

High enantioselectivity, often exceeding 99% e.e.

Use of inexpensive amine donors like alanine or isopropylamine.

Mild, aqueous reaction conditions. mdpi.com

The reaction equilibrium can be a challenge, but various strategies, such as using a co-enzyme regeneration system or removing the co-product, have been developed to drive the reaction to completion. nih.gov The industrial application of ATAs, notably in the synthesis of the antidiabetic drug sitagliptin, demonstrates the robustness and scalability of this technology. nih.govnih.govmdpi.com

Enzymatic Reductive Amination Strategies

Enzymatic reductive amination is a powerful tool for the asymmetric synthesis of chiral amines and their derivatives. nih.govresearchgate.net This approach utilizes enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) to catalyze the reduction of an imine formed in situ from a ketone and an amine source. frontiersin.orgnih.gov

To synthesize this compound, a precursor like methyl 5-(protected-amino)-2-oxopentanoate could be subjected to reductive amination using an AmDH with ammonia as the amine source. These NAD(P)H-dependent enzymes can exhibit exquisite stereoselectivity, directly establishing the desired (S)-configuration at the α-carbon. researchgate.net

Key Enzyme Classes for Reductive Amination:

EnzymeCofactorAmine SourceTypical Substrates
Amine Dehydrogenase (AmDH) NAD(P)HAmmoniaKetones, Keto-acids
Imine Reductase (IRED) NAD(P)HPrimary/Secondary AminesPre-formed or in situ formed imines

The development of "reductive aminases" (RedAms) has further expanded the utility of this strategy, offering broad substrate scope and excellent stereoselectivity for synthesizing chiral amines. frontiersin.org

Enzyme Engineering for Expanded Substrate Scope and Selectivity

While wild-type enzymes provide a valuable starting point, their substrate scope or selectivity may not be optimal for non-natural substrates like the precursors to this compound. Protein engineering techniques, including directed evolution and rational design, are employed to tailor enzyme properties for specific applications. nih.govmanchester.ac.uk

By creating and screening mutant libraries of enzymes like transaminases or imine reductases, variants with enhanced activity, altered substrate specificity, and improved stability can be identified. nih.gov For example, a transaminase that initially shows low activity towards a bulky keto-ester precursor can be evolved to accept it efficiently. nih.gov This approach has been instrumental in developing biocatalysts for industrial-scale pharmaceutical manufacturing. nih.gov The incorporation of noncanonical amino acids via genetic code expansion is also an emerging strategy to introduce novel catalytic functions into enzymes. chimia.ch

Protection Group Chemistry in the Synthesis of this compound

The presence of two distinct amino groups in this compound necessitates a carefully planned protecting group strategy to achieve selective modification. organic-chemistry.orgwikipedia.orgcem.com Protecting groups are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

An orthogonal protection strategy is typically employed, where the protecting groups for the α-amino and δ-amino groups can be removed under different conditions without affecting each other or the methyl ester. organic-chemistry.org This allows for the sequential and controlled functionalization of the molecule.

Common Amine Protecting Groups and Their Removal Conditions:

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)
TrifluoroacetylTFATrifluoroacetic anhydride (TFAA)Mild Base (e.g., K₂CO₃ in MeOH/H₂O)
p-ToluenesulfonylTosyl (Ts)Tosyl chloride (TsCl)Strong Acid (e.g., HBr/AcOH), Reductive methods

For example, the α-amino group could be protected with an Fmoc group, and the δ-amino group with a Boc group. The Fmoc group can be selectively removed with a base like piperidine (B6355638) to allow for modification at the α-position. Subsequently, the Boc group can be removed with a strong acid to deprotect the δ-amino group. This orthogonal approach is fundamental in complex organic syntheses, particularly in peptide chemistry, and is directly applicable to the synthesis and derivatization of this compound. wiley-vch.de

Strategic Application of Amine and Carboxyl Group Protection (e.g., Boc, Fmoc)

The synthesis of this compound, a derivative of the non-proteinogenic amino acid ornithine, necessitates a sophisticated and strategic approach to the use of protecting groups. This is crucial to ensure regioselectivity and prevent undesirable side reactions, such as polymerization, during the synthetic process. The presence of two primary amino groups (α and δ) and a carboxylic acid function requires an orthogonal protection strategy, where each protective group can be removed under specific conditions without affecting the others. The most commonly employed protecting groups for the amino functionalities in this context are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

A prevalent strategy for the synthesis of orthogonally protected ornithine derivatives involves the selective protection of the δ-amino group followed by the protection of the α-amino group. This approach allows for the eventual selective deprotection and modification of either amino group, which is particularly valuable in peptide synthesis and the development of peptide-based therapeutics.

The synthesis of the fully protected precursor, (S)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate, can be achieved through a multi-step process starting from L-ornithine. A key intermediate in this synthesis is Nα-Fmoc-Nδ-Boc-L-ornithine [Fmoc-L-Orn(Boc)-OH].

A common synthetic route begins with the selective protection of the δ-amino group of L-ornithine with a Boc group. This can be achieved by reacting L-ornithine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequently, the α-amino group is protected with an Fmoc group using a reagent such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), also under basic conditions, to yield Fmoc-L-Orn(Boc)-OH. nih.gov

Once the orthogonally protected amino acid, Fmoc-L-Orn(Boc)-OH, is obtained, the final step is the esterification of the carboxylic acid to its methyl ester. Several methods can be employed for this transformation. A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol. This reagent converts the carboxylic acid to an acyl chloride, which then readily reacts with methanol to form the methyl ester. researchgate.net Another mild and efficient method for the methylation of carboxylic acids is the use of diazomethane (CH₂N₂). acs.orgacs.org This reagent reacts rapidly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct. acs.orgacs.orgmasterorganicchemistry.comlibretexts.org

The strategic application of these protecting groups and the subsequent esterification are summarized in the following table:

StepReactionKey Reagents and ConditionsPurposeIntermediate/Product
1δ-Amino Group ProtectionL-Ornithine, Di-tert-butyl dicarbonate (Boc₂O), Acetonitrile, Sodium Bicarbonate, 8-hydroxyquinoline, Room Temperature acs.orgSelective protection of the δ-amino group to prevent its reaction in subsequent steps.Nδ-Boc-L-ornithine
2α-Amino Group ProtectionNδ-Boc-L-ornithine, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium Bicarbonate, Dioxane/Water, 0 °C to Room Temperature nih.govProtection of the α-amino group with a base-labile protecting group, creating an orthogonal protection scheme with the acid-labile Boc group.Nα-Fmoc-Nδ-Boc-L-ornithine [Fmoc-L-Orn(Boc)-OH]
3Carboxyl Group EsterificationFmoc-L-Orn(Boc)-OH, Thionyl chloride (SOCl₂), Methanol (MeOH), 0 °C to Room Temperature researchgate.netnih.govConversion of the carboxylic acid to its methyl ester, the final target compound.(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate

This strategic use of Boc and Fmoc protecting groups, in conjunction with the protection of the carboxylic acid as a methyl ester, provides a versatile building block for further synthetic applications, particularly in solid-phase peptide synthesis where the differential lability of the protecting groups is essential for the controlled elongation of peptide chains.

Chemical Reactivity and Transformations of S Methyl 2,5 Diaminopentanoate

Fundamental Reaction Pathways of Amino and Ester Functionalities

The presence of both amino and ester groups dictates the fundamental reactivity of (S)-Methyl 2,5-diaminopentanoate. The two primary amines, located at the C2 (α-amino) and C5 (δ-amino) positions, are nucleophilic and can participate in a variety of reactions. The methyl ester group is susceptible to nucleophilic acyl substitution and reduction.

The primary amino groups of this compound can be oxidized to form nitroso (R-N=O) or nitro (R-NO₂) derivatives. The specific product obtained depends on the oxidizing agent and reaction conditions. The oxidation of primary amines to nitroso compounds is often challenging due to the high reactivity of the nitroso group, which can be easily further oxidized to the corresponding nitro compound. savemyexams.com

Common oxidizing agents for the conversion of primary amines to nitrosoalkanes include peroxy acids, such as peracetic acid. savemyexams.com Another method involves the use of sodium tungstate (B81510) in the presence of hydrogen peroxide. savemyexams.com The direct oxidation to nitro compounds can be achieved with more powerful oxidizing agents. The general transformation is as follows:

Oxidation to Nitroso: R-NH₂ → R-N=O

Oxidation to Nitro: R-NH₂ → R-NO₂

Given that this compound has two primary amino groups, selective oxidation at either the α- or δ-position would require specific protecting group strategies to differentiate the two amines. Without such strategies, a mixture of mono- and di-oxidized products would likely be formed.

The functional groups of this compound can undergo reduction. The methyl ester can be reduced to a primary alcohol, yielding (S)-2,5-diaminopentan-1-ol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The nucleophilic primary amino groups of this compound readily undergo substitution reactions, most notably acylation and alkylation.

Acylation involves the reaction of the amino groups with an acylating agent, such as an acyl chloride or acid anhydride, to form amides. savemyexams.comchemistrystudent.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk Given the two amino groups, the reaction can lead to mono- or di-acylated products, depending on the stoichiometry of the reactants. An excess of the amine is often used to neutralize the HCl byproduct formed when using acyl chlorides. chemguide.co.uk

Alkylation involves the reaction of the amino groups with alkyl halides. This reaction proceeds via a nucleophilic substitution (S_N_2) mechanism. ucalgary.cawikipedia.org A significant challenge in the alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgjove.com Achieving selective mono-alkylation can be difficult and may require specific strategies, such as using a large excess of the amine or employing a competitive deprotonation/protonation strategy. jove.comrsc.org

Table 1: Representative Substitution Reactions and Conditions

Reaction Type Reagent Example Product Type General Conditions Key Challenge
Acylation Ethanoyl chloride Amide Cold, concentrated amine solution Controlling selectivity between mono- and di-acylation
Alkylation Methyl iodide Secondary/Tertiary Amine, Quaternary Salt Mild conditions, often with a base Preventing overalkylation to undesired products wikipedia.orgjove.com
Reductive Alkylation Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) Secondary/Tertiary Amine Mild, controlled pH Chemoselectivity if other reducible groups are present

Intramolecular Cyclization and Ring Formation Reactions

The bifunctional nature of this compound, containing both an amine and an ester group in the same carbon chain, makes it a prime candidate for intramolecular reactions.

This compound can undergo intramolecular cyclization to form a six-membered heterocyclic ring known as a piperidinone (a type of lactam). This reaction, termed lactamization, occurs through the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of the methyl ester.

Specifically, the δ-amino group is positioned to attack the ester carbonyl, leading to the formation of (S)-6-aminopiperidin-2-one, with the elimination of methanol (B129727). This type of cyclization is a key step in the synthesis of various heterocyclic compounds. The α-amino group is generally less likely to participate in this initial cyclization due to the higher stability of the resulting six-membered ring compared to a less favorable four-membered ring.

The efficiency and selectivity of the lactamization of amino esters are highly dependent on the reaction conditions. Key factors include temperature, catalyst, and solvent.

Temperature: Heating is often required to promote the intramolecular cyclization, as it provides the necessary activation energy for the reaction.

Catalysis: The reaction can be catalyzed by acids or bases. Acid catalysis can protonate the ester's carbonyl oxygen, increasing its electrophilicity. Base catalysis can deprotonate the attacking amino group, increasing its nucleophilicity. In some cases, metal catalysts, such as ruthenium complexes, can be employed for oxidative lactamization of the corresponding amino alcohol. jchemlett.com

Solvent: The choice of solvent can influence reaction rates and yields. High dilution conditions are sometimes employed in intramolecular reactions to favor the cyclization pathway over intermolecular polymerization.

Research into the cyclization of similar amino esters has shown that parameters such as pH and the nature of the catalyst can significantly impact the yield and selectivity of lactam formation. jchemlett.com For instance, in enzymatic oxidative lactamizations, the pH of the reaction medium plays a crucial role in the conversion efficiency. jchemlett.com

Table 2: Factors Influencing Intramolecular Cyclization

Parameter Effect on Reaction Example Condition Rationale
Temperature Increases reaction rate Refluxing in a high-boiling solvent Provides activation energy for the endergonic steps of the reaction.
Catalyst Increases reaction rate and selectivity Acid (e.g., p-TsOH) or Base (e.g., NaOMe) Acid protonates the carbonyl oxygen; base deprotonates the amine.
Concentration Affects intra- vs. intermolecular reaction High dilution Favors intramolecular cyclization by reducing the probability of intermolecular encounters.
Solvent Can influence reaction rates and equilibria Aprotic polar solvents Can solvate intermediates and influence the nucleophilicity of the amine.

Carbon-Carbon Bond Forming Reactions Involving this compound

The introduction of fluorinated groups into biologically active molecules is a widely used strategy in drug discovery to enhance properties such as metabolic stability and binding affinity. For this compound, the formation of a carbon-carbon bond to introduce a difluoromethyl group at the α-position is a noteworthy transformation, leading to the synthesis of α-difluoromethylornithine (eflornithine) precursors. Eflornithine is a known irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for cell proliferation. tandfonline.comnih.gov

A key method for the preparation of α-difluoromethylated analogs of this compound involves the reaction of a protected form of the amino acid ester with a suitable difluoromethylating agent. tandfonline.com To facilitate the reaction at the α-carbon, the amino groups are typically protected. A common protection strategy involves the conversion of the amino groups to isocyanides.

The synthesis of α-difluoromethylornithine, for instance, has been achieved through the regioselective difluoromethylation of methyl 2,5-diisocyanopentanoate. tandfonline.com This key intermediate is prepared from L-ornithine methyl ester hydrochloride. The difluoromethylation is accomplished using a difluorocarbene precursor, such as chlorodifluoromethane (B1668795) (CHClF₂). tandfonline.com This reaction directly forms the new carbon-carbon bond at the α-position of the amino acid derivative.

The resulting product, methyl 2-difluoromethyl-2,5-diisocyanopentanoate, can then be deprotected to yield the desired α-difluoromethylornithine methyl ester. tandfonline.com This multi-step process highlights a practical approach to synthesizing valuable difluoromethylated analogs from a readily available chiral precursor.

The successful formation of the carbon-difluoromethyl bond requires the use of a strong base to deprotonate the α-carbon of the protected amino acid ester, generating a nucleophilic carbanion. This carbanion then reacts with an electrophilic difluoromethylating agent.

In the synthesis of methyl 2-difluoromethyl-2,5-diisocyanopentanoate, sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is employed as the strong base. tandfonline.com The base abstracts the acidic α-proton of methyl 2,5-diisocyanopentanoate. The fluorinating agent in this specific synthesis is chlorodifluoromethane, which serves as a precursor to difluorocarbene (:CF₂). tandfonline.com

While the direct use of fluoroform (CHF₃) and lithium hexamethyldisilazide (LiHMDS) for the difluoromethylation of this compound itself is not extensively detailed in the reviewed literature, the principles of using a strong, non-nucleophilic base like LiHMDS to generate a carbanion for reaction with a fluorinating agent are well-established in organic synthesis. nih.gov LiHMDS is known to be effective in the enolization of amino acid derivatives. nih.gov Fluoroform is considered an ideal, though less reactive, source for difluoromethylation. nih.gov The reaction with CHF₃ typically requires specific activation conditions to generate the reactive species.

The reaction for the difluoromethylation of the protected ornithine methyl ester is summarized in the table below.

ReactantReagentsBaseSolventProductYield
Methyl 2,5-diisocyanopentanoateChlorodifluoromethane (CHClF₂)Sodium Hydride (NaH)Tetrahydrofuran (THF) / Dimethylformamide (DMF)Methyl 2-difluoromethyl-2,5-diisocyanopentanoate40%

Table 1: Difluoromethylation of Protected (S)-Ornithine Methyl Ester Derivative. tandfonline.com

Applications As a Synthetic Building Block in Advanced Chemical Research

Precursor for Complex Chiral Amino Acid Derivatives

The inherent chirality and bifunctional nature of (S)-Methyl 2,5-diaminopentanoate make it an ideal starting material for the synthesis of more complex and sterically defined amino acid derivatives. The α-amino group and the methyl ester can participate in standard peptide coupling reactions, while the δ-amino group on the side chain offers a site for orthogonal chemical transformations. This allows for the introduction of various functional groups, side chains, or labels without disturbing the core amino acid structure.

Researchers can selectively protect and deprotect the two amino groups to achieve regioselective modifications. For instance, the α-amino group can be protected with an Fmoc or Boc group for use in solid-phase peptide synthesis, while the δ-amino group remains free for reactions like acylation, alkylation, or reductive amination. nih.gov This controlled reactivity is fundamental to creating non-proteinogenic amino acids with novel architectures and functionalities for incorporation into peptides or other bioactive molecules.

Role in the Synthesis of Enzyme Inhibitors and Modulators

The structural backbone of this compound is a key motif in the design of various enzyme inhibitors, where precise molecular recognition is crucial for efficacy.

Dipeptidyl peptidase-IV (DPP-IV) is a regulatory protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion. nih.govnih.gov Inhibitors of DPP-IV, known as gliptins, are an important class of drugs for treating type 2 diabetes because they prolong the action of endogenous GLP-1. nih.gov The development of these inhibitors often relies on creating peptide-like molecules (peptidomimetics) that can fit into the active site of the enzyme. This compound provides an excellent scaffold for such molecules, where the amino groups and the carboxylic acid ester can be modified to mimic the N-terminus of natural peptide substrates, leading to potent and selective inhibition.

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential molecules for cell growth, differentiation, and proliferation. nih.govnih.gov Due to its critical role, ODC is a significant target in cancer research. nih.gov The compound 2,5-diamino-2-methylpentanoic acid, also known as 2-methylornithine, is a recognized inhibitor of ODC. this compound is a direct precursor to ornithine derivatives and serves as a key starting material for synthesizing ODC inhibitors. By modifying its structure, researchers can develop potent inhibitors that block the polyamine synthesis pathway, thereby affecting cellular proliferation, which has been explored as a potential anti-cancer strategy. For example, α-difluoromethylornithine (DFMO) is a well-studied ODC suicide inhibitor used in clinical trials. nih.gov

The inhibition of ODC is a primary method for modulating cellular polyamine synthesis. Polyamines are oncometabolites required for hyperproliferation, and their synthesis is tightly regulated. nih.gov By serving as a precursor to ODC inhibitors, this compound plays an indirect but crucial role in research aimed at controlling these pathways. Studies have shown that inhibiting ODC can lead to a reduction in tumor growth by limiting the production of essential polyamines like putrescine. nih.gov Furthermore, research has explored how various nucleoside derivatives can inhibit spermidine (B129725) and spermine (B22157) synthases, other key enzymes in the polyamine pathway, highlighting the multifaceted approach to modulating polyamine metabolism. nih.gov The ability to synthesize specific inhibitors, starting from foundational molecules like this compound, is critical for these investigations. nih.gov

Construction of Complex Peptidomimetics and Ligands

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or binding affinity. The unique stereochemistry and functional group array of this compound make it a powerful tool for constructing these complex structures.

There is significant interest in developing novel triamino acid building blocks that can introduce multiple positive charges or specific structural constraints into a peptide sequence. nih.gov A common strategy involves the aminoethyl extension of the side chain of a diamino acid, such as ornithine or diaminobutanoic acid, via reductive amination. nih.govresearchgate.net this compound is an ideal substrate for this type of transformation. The δ-amino group can react with an aldehyde, followed by reduction, to introduce a third amino group. This new secondary amine can then be protected (e.g., with a Boc group) to create a building block suitable for Fmoc-based solid-phase peptide synthesis. nih.gov This methodology allows for the creation of triamino acids with varying distances between the amino groups and diverse lipophilic characteristics, depending on the aldehyde used in the initial reaction. researchgate.netresearchgate.net

The table below outlines a general synthetic pathway for converting a diamino acid precursor, such as this compound, into a triamino acid building block.

StepReactionReagents & ConditionsPurpose
1 Reductive AminationAminoaldehyde, NaBH₃CN, Acetic acid in Methanol (B129727)Extends the side chain and introduces a third amino group. researchgate.net
2 Amine Protection(Boc)₂O, Na₂CO₃, Water/DioxaneProtects the newly formed secondary amine to make the building block compatible with standard peptide synthesis protocols. researchgate.net

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound, as a derivative of the amino acid ornithine, is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. nih.gov The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.gov This methodology allows for the efficient removal of excess reagents and byproducts by simple filtration, which streamlines the purification process. nih.gov

In the context of SPPS, this compound would be utilized as a protected amino acid monomer. The α-amino group is typically protected with a temporary protecting group, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is stable under the coupling conditions but can be selectively removed to allow for the attachment of the next amino acid in the sequence. nih.gov The side-chain amino group of the ornithine moiety would also require a more permanent protecting group to prevent unwanted side reactions during synthesis. nih.gov The methyl ester at the C-terminus can also be considered a form of protection for the carboxylic acid.

The incorporation of non-proteinogenic amino acids like ornithine and its derivatives can introduce unique structural and functional properties into synthetic peptides. For instance, the side chain of ornithine can be a site for further chemical modification or for creating cyclic peptides. A method for the side-chain anchoring of ornithine residues to a resin has been developed, which facilitates the on-resin cyclization of peptides, a strategy employed to enhance the stability and biological activity of peptides. researchgate.net

However, the synthesis of peptides containing modified amino acids, such as N-methylated derivatives, can present challenges. The coupling of N-methylated amino acids often results in lower yields, and side reactions like the formation of diketopiperazines can occur during the cleavage of the peptide from the resin. nih.gov Careful optimization of coupling reagents and reaction conditions is therefore crucial for the successful synthesis of peptides incorporating such modified residues. nih.gov

Design and Synthesis of Specific Targeting Ligands (e.g., Aβ targeting ligands)

The design and synthesis of ligands that can specifically target and bind to biological macromolecules is a significant area of advanced chemical research. One such target of high interest is the amyloid-beta (Aβ) peptide, the aggregation of which is a pathological hallmark of Alzheimer's disease. nih.govnih.gov The development of ligands that can bind to Aβ plaques is crucial for diagnostic imaging and for therapeutic strategies aimed at inhibiting or reversing Aβ aggregation. nih.govnih.gov

While the core structure of this compound provides a versatile scaffold with multiple functional groups that could be elaborated into potential Aβ targeting ligands, the direct application of this specific compound in the synthesis of Aβ ligands is not extensively documented in the scientific literature. The general strategy for developing such ligands often involves the use of computational methods, such as virtual screening, to identify novel molecular frameworks that can bind with high affinity to Aβ fibrils. nih.gov These efforts are typically followed by chemical synthesis and structure-activity relationship (SAR) studies to optimize the binding affinity and other pharmacological properties of the lead compounds. nih.gov

Research in this area has led to the development of dual-target inhibitors that can, for example, inhibit both Aβ aggregation and the enzyme acetylcholinesterase, another key target in Alzheimer's disease. nih.gov These multi-target-directed ligands often feature complex molecular architectures designed to interact with multiple pathological factors. nih.gov

Structure-Activity Relationship (SAR) Studies Incorporating this compound Scaffolds

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for the desired effect. nih.gov The this compound scaffold, derived from ornithine, has been the subject of such studies, particularly in the development of new antibacterial agents. finechem-mirea.ruresearchgate.net

Systematic Modification for Investigating Functional Group Contributions

Systematic modifications of the this compound scaffold have been explored to understand the contribution of different functional groups to the biological activity of its derivatives. These modifications often target the two amino groups and the carboxyl group (as a methyl ester in this case).

For instance, in the development of bivalent cationic amphiphiles with antibacterial properties, L-ornithine has been used as a branching element. finechem-mirea.ruresearchgate.net The α-amino group can be acylated with different fatty acids to modulate the lipophilicity of the molecule, a key factor in its interaction with bacterial membranes. The δ-amino group can be used to attach other moieties, such as other amino acids or heterocyclic systems, to create dimeric or more complex structures. finechem-mirea.ruresearchgate.net

One study focused on the synthesis of lipoamino acid cationic bivalent amphiphiles based on L-ornithine. researchgate.net The researchers systematically varied the structure of the aliphatic amino acids attached to the ornithine scaffold and the nature of the lipophilic block. researchgate.net These modifications allowed for a detailed investigation of how changes in hydrophobicity and the nature of the polar head group affect the antimicrobial activity of the compounds. researchgate.net

Evaluation in Potentiation of Antibiotic Activity

A promising application of compounds derived from the this compound scaffold is in the potentiation of the activity of existing antibiotics, particularly against drug-resistant bacteria. This approach aims to restore the efficacy of antibiotics that have become ineffective due to the development of resistance mechanisms in bacteria.

Research has shown that certain diamidine-containing compounds can act as synergists, enhancing the activity of Gram-positive specific antibiotics against Gram-negative pathogens. nih.gov These compounds are thought to disrupt the outer membrane of Gram-negative bacteria, allowing the antibiotic to reach its intracellular target. nih.gov

A study on the SAR of N-alkylaryl amide derivatives of ornithine demonstrated their ability to potentiate the activity of clarithromycin (B1669154) against E. coli. The study revealed that the S-enantiomer of certain derivatives was more potent than the R-enantiomer. The relative location of the primary amines was also found to be a critical factor in determining the potentiation activity.

Below is a table summarizing the effect of structural modifications on the potentiation of antibiotic activity, based on data from studies on ornithine and related diamidine derivatives.

Compound/Modification Target Organism Potentiated Antibiotic Observed Effect on Potentiation
N-propyl derivative of an ornithine amideE. coli ATCC 25922ClarithromycinSlightly more active in reducing the effective MIC of clarithromycin.
S-enantiomer of an ornithine amide derivativeE. coli ATCC 25922ClarithromycinSomewhat more potent than the R-enantiomer.
N-methyl or N,N-dimethyl derivative of the primary amineE. coli ATCC 25922ClarithromycinAssociated with the loss of potentiation activity.
Conversion of the primary amine to a guanidineE. coli ATCC 25922ClarithromycinNot associated with an increase in potentiation activity.
Bis-benzamidine derivatives with alkoxy linkersA. baumannii-Potent activity with a low MIC value of 0.25 mg/mL for one derivative. nih.gov
Asymmetric diamidine with thiophene (B33073) coreGram-negative and Gram-positive strains-Most active derivative showed MIC values ranging from 0.25 to 4 μg/mL. nih.gov

Advanced Analytical Characterization Techniques in Research on S Methyl 2,5 Diaminopentanoate

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For (S)-Methyl 2,5-diaminopentanoate, both ¹H NMR and ¹³C NMR are utilized to confirm the carbon framework and the placement of protons. mdpi.comresearchgate.net

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. Key signals include those for the protons on the carbon backbone, the amino groups, and the methyl ester group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to piece together the molecular structure. researchgate.net For instance, the deshielded proton attached to the alpha-carbon (C2) and the protons of the methyl group in the ester functionality typically appear at characteristic chemical shifts. ucalgary.ca

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift (around 160-180 ppm). ucalgary.ca The other carbon atoms of the pentanoate chain will also have distinct signals.

Table 1: Representative NMR Data for Amino Acid Esters

Technique Typical Chemical Shift (ppm) Interpretation
¹H NMR3.5 - 4.5Proton on the carbon adjacent to the ester oxygen (H-C-O-C=O) ucalgary.ca
¹H NMR2.0 - 2.5Protons on the carbon adjacent to the carbonyl group (H-C-C=O) ucalgary.ca
¹³C NMR160 - 180Carbonyl carbon of the ester group (C=O) ucalgary.ca

High-Resolution Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the elemental composition and confirming the molecular weight of this compound with high accuracy and precision. mdpi.comnih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS : These techniques provide ultra-high resolution and mass accuracy, often below 1 ppm. frontiersin.orgspectroswiss.ch This level of precision allows for the unambiguous determination of the elemental formula of the molecule by distinguishing it from other compounds with the same nominal mass. mdpi.comnih.gov The high resolving power is also beneficial for analyzing complex mixtures. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, this compound often requires derivatization to increase its volatility. nih.govnih.govresearchgate.netmdpi.com This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and specific technique for the quantification and identification of this compound in complex matrices. nih.govnih.gov The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. In the tandem MS approach, the parent ion is selected and fragmented to produce a characteristic set of daughter ions, which enhances the specificity of detection. nih.gov

Table 2: Comparison of High-Resolution Mass Spectrometry Techniques

Technique Key Advantages Primary Application for this compound
FT-ICR MS / Orbitrap MSUltra-high resolution and mass accuracy mdpi.comfrontiersin.orgPrecise elemental composition determination mdpi.comfrontiersin.org
GC-MSHigh separation efficiency for volatile compounds nih.govnih.govresearchgate.netmdpi.comStructural confirmation via fragmentation patterns (after derivatization) nih.gov
LC-MS/MSHigh sensitivity and specificity in complex matrices nih.govnih.govQuantitative analysis and identification in biological or environmental samples nih.govnih.gov

Electronic Absorption Spectroscopy for Purity and Conjugation Analysis

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is a straightforward and rapid method for assessing the purity of this compound and detecting the presence of any conjugated impurities. tandfonline.commdpi.com

Amino acid esters like this compound, which lack significant chromophores, are expected to have minimal absorbance in the near-UV and visible regions. ucalgary.caresearchgate.net The primary absorption for such compounds occurs at lower wavelengths, typically below 220 nm, corresponding to n→π* transitions of the carbonyl group. ucalgary.ca The absence of significant absorption at higher wavelengths can be an indicator of high purity, suggesting the absence of aromatic or other conjugated impurities. researchgate.net Any unexpected peaks could signify the presence of contaminants, and the intensity of such peaks can be used for a semi-quantitative estimation of the impurity level.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, byproducts, and other impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

Quantitative Analysis : By using a suitable stationary phase (e.g., a C18 reversed-phase column) and a mobile phase, HPLC can effectively separate the target compound from impurities. nih.gov A detector, such as a UV detector or a mass spectrometer, is used to quantify the amount of the compound present. The area under the chromatographic peak is directly proportional to the concentration of the analyte, allowing for accurate quantitative measurements when calibrated with a known standard. nih.gov

Purity Assessment : HPLC is also an excellent tool for assessing the purity of a sample. The chromatogram will show a major peak for this compound and smaller peaks for any impurities. The relative peak areas can be used to estimate the percentage purity of the sample.

Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Separations

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative. nih.govsci-hub.se

Analysis of Volatile Derivatives : Derivatization methods, such as acylation or silylation of the amino groups, can be employed to increase the volatility of the compound, making it amenable to GC analysis. nih.gov This approach allows for high-resolution separation and sensitive detection, often in conjunction with a mass spectrometer (GC-MS). mdpi.com

Enantiomeric Separations : A key application of GC in the context of this compound is the determination of its enantiomeric purity. This is achieved by using a chiral stationary phase (CSP) in the GC column. nih.govgcms.czresearchgate.net The chiral stationary phase interacts differently with the (S) and (R) enantiomers, leading to their separation in the column and allowing for the quantification of each enantiomer. This is crucial for ensuring that the compound has the desired stereochemistry. sci-hub.se

Table 3: Chromatographic Methods for this compound Analysis

Technique Stationary Phase Example Primary Application
HPLCC18 Reversed-Phase nih.govQuantitative analysis and purity assessment
Chiral GCCyclodextrin-based CSP nih.govgcms.czEnantiomeric purity determination sci-hub.seresearchgate.net

Gel Permeation Chromatography (GPC) for Molecular Size Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight and size distribution of molecules. nottingham.ac.uk While predominantly used for large polymers, GPC can be adapted for the analysis of smaller molecules like this compound to assess purity and detect any potential oligomerization or aggregation. mtoz-biolabs.comyoutube.com

The fundamental principle of GPC is the separation of molecules based on their hydrodynamic volume as they pass through a column packed with a porous gel. resolvemass.cainfinitalab.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. shimadzu.com Smaller molecules, such as the monomer of this compound, can penetrate the pores to varying degrees, resulting in a longer retention time. shimadzu.com This size-based separation mechanism is distinct from other chromatographic techniques that rely on chemical interactions. resolvemass.ca

In a research context, a solution of this compound would be injected into a GPC system equipped with a suitable mobile phase, such as an organic solvent in which the compound is soluble. mtoz-biolabs.com The system would typically include a pump, a column with a specific pore size range appropriate for small molecules, and a detector, commonly a refractive index (RI) detector for universal detection. resolvemass.ca By creating a calibration curve with standards of known molecular weights, the elution time of the analyte can be correlated to its molecular weight, confirming its monomeric state. mtoz-biolabs.comshimadzu.com The presence of any earlier-eluting peaks could indicate the formation of dimers or higher-order aggregates.

Table 1: Hypothetical GPC Analysis Data for this compound

This table illustrates the expected outcome of a GPC analysis for a high-purity sample of this compound, calibrated against known standards.

Analyte/StandardRetention Time (min)Calculated Molecular Weight (Da)Theoretical Molecular Weight (Da)Interpretation
Polystyrene Standard8.510001000Calibration Point
Polystyrene Standard9.8500500Calibration Point
This compound12.1146.2146.19Monomeric species, high purity
Dimer (Hypothetical)10.9~292292.38Trace impurity or aggregate

Diffraction and Microscopic Techniques

X-ray Crystallography and Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its connectivity, conformation, and, crucially for chiral molecules, its absolute stereochemistry. springernature.com For a compound like this compound, obtaining a high-quality single crystal is the first critical step. Due to the basic nature of the amino groups, crystallization is often more successful using a salt form, such as the dihydrochloride (B599025) salt. stackexchange.com

The process involves irradiating the single crystal with a focused beam of X-rays. The electrons within the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. thieme-connect.de By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed. This map allows for the precise determination of each atom's position in the crystal lattice.

To establish the absolute configuration of the chiral center (the alpha-carbon), a technique known as anomalous dispersion is employed. thieme-connect.de This requires the presence of an atom that scatters X-rays anomalously, which is often achievable with standard copper X-ray sources and the atoms present in the molecule or its counter-ions (like chlorine). thieme-connect.de The differences in the intensities of specific pairs of reflections (Bijvoet pairs) allow for the unambiguous assignment of the (S) or (R) configuration. researchgate.net

Table 2: Representative Crystallographic Data for a Small Molecule Amine Salt

This table presents the type of data that would be generated from a successful single-crystal XRD analysis of this compound dihydrochloride.

ParameterValueDescription
Chemical FormulaC₆H₁₆Cl₂N₂O₂Molecular formula of the salt.
Crystal SystemOrthorhombicThe crystal lattice system.
Space GroupP2₁2₁2₁The symmetry of the crystal structure.
a, b, c (Å)8.54, 12.31, 10.78Unit cell dimensions.
Volume (ų)1132.5Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter0.02(4)A value close to zero confirms the correct absolute stereochemistry assignment. thieme-connect.de

Atomic Force Microscopy (AFM) for Surface and Nanostructure Analysis

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing surfaces at the sub-nanometer scale. nih.gov It is particularly valuable for investigating the morphology and nanomechanical properties of self-assembled molecular structures. nottingham.ac.uknottingham.ac.uk Amino acids and their derivatives are known to self-assemble into ordered nanostructures, such as monolayers or nanotubes, driven by non-covalent interactions like hydrogen bonding and electrostatic forces. acs.orgnih.gov

For this compound, AFM could be used to study its self-assembly behavior on a substrate like mica or silicon. acs.orgacs.org A dilute solution of the compound would be deposited onto the substrate, and after solvent evaporation, the surface would be scanned with the AFM tip. acs.org Operating in tapping mode, the AFM cantilever oscillates near its resonance frequency, gently "tapping" the surface to minimize destructive lateral forces. nih.gov This allows for the visualization of delicate biological or organic structures. nih.gov

The resulting AFM images would provide detailed information on the morphology of the self-assembled structures. It would be possible to determine if the molecules form a uniform monolayer, dispersed aggregates, or more complex fibrillar networks. nottingham.ac.uk Furthermore, dimensional analysis of these features, such as their height and width, can offer insights into the molecular arrangement and packing within the nanostructure. nih.gov

Table 3: Potential AFM Findings for Self-Assembled this compound

This table outlines hypothetical results from an AFM study, characterizing nanostructures formed by the compound on a mica surface.

Measurement ParameterObserved ValueInterpretation
Imaging ModeTapping Mode in AirStandard mode for imaging soft organic materials.
MorphologyDiscontinuous monolayer with fibrillar aggregatesIndicates a propensity for self-assembly beyond a simple monolayer.
Monolayer Height~0.5 ± 0.1 nmConsistent with the approximate height of a single layer of molecules lying flat on the surface.
Fibril Height~2.5 ± 0.3 nmSuggests a specific, ordered stacking of multiple molecules to form fibrils.
Fibril Width10 - 20 nmProvides information on the lateral association of the molecular assemblies.
Surface Roughness (RMS)0.8 nmQuantifies the overall texture of the deposited film.

Chemical Derivatization for Enhanced Analytical Performance

Strategies for Improved Volatility and Detectability in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and thermally stable compounds. nih.gov However, amino acids and their esters are often not directly suitable for GC analysis due to the high polarity and reactivity of their primary amine functional groups, which can lead to poor peak shape, thermal decomposition in the hot injector, and strong adsorption to the column. thermofisher.comsigmaaldrich.com To overcome these issues, chemical derivatization is essential. sigmaaldrich.com

For this compound, the carboxylic acid group is already protected as a methyl ester. The analytical challenge lies with the two primary amine groups (-NH₂). Derivatization aims to replace the active hydrogens on these groups with nonpolar moieties, thereby increasing the molecule's volatility and thermal stability. thermofisher.com A common and effective strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

The reaction involves treating the dried analyte with the silylating reagent, often in a suitable solvent and at an elevated temperature. The reagent reacts with the amine groups to form N-trimethylsilyl (N-TMS) derivatives. This transformation significantly reduces the molecule's polarity, allowing it to be readily vaporized and passed through the GC column for sharp, symmetrical peaks and subsequent detection by the mass spectrometer. thermofisher.comsigmaaldrich.com

Table 4: Comparison of this compound Properties Before and After Derivatization

This table highlights the key changes in molecular properties upon derivatization, facilitating successful GC-MS analysis.

PropertyUnderivatized CompoundBis-TMS Derivatized Compound
Compound NameThis compound(S)-Methyl 2,5-bis(trimethylsilylamino)pentanoate
Molecular Weight146.19 g/mol 290.56 g/mol
Boiling PointHigh (non-volatile)Lower (volatile)
PolarityHighLow
GC-MS AmenabilityPoor (decomposition, tailing)Excellent (sharp peaks, stable)

Application of Chiral Derivatizing Agents (e.g., N-(Trifluoroacetyl)-prolyl chloride) for Enantiomer Separation

Determining the enantiomeric purity of a chiral compound is critical in many areas of chemistry and pharmacology. While chiral GC columns can directly separate enantiomers, an alternative and robust approach is the use of a chiral derivatizing agent (CDA). nih.gov This indirect method involves reacting the analyte enantiomers with a single enantiomer of a CDA to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, non-chiral GC column. nih.govresearchgate.net

(S)-(-)-N-(Trifluoroacetyl)-prolyl chloride (TFAPC) is a well-established CDA for the enantiomeric resolution of amines and amino acids. chemicalbook.comcymitquimica.com When this compound is reacted with (S)-TFAPC, the acid chloride of the reagent will acylate the two primary amine groups of the analyte. Since the analyte is the (S)-enantiomer and the CDA is also the (S)-enantiomer, a single di-substituted diastereomer, the (S,S,S)-diastereomer, will be formed.

If the sample contained any of the (R)-enantiomer impurity, it would react with the (S)-TFAPC to form the (R,S,S)-diastereomer. These two diastereomers ((S,S,S) and (R,S,S)) will have different retention times on a standard GC column. By monitoring the resulting peaks with a mass spectrometer, one can confirm the stereochemical identity and calculate the enantiomeric excess (e.e.) of the original sample. This method provides a powerful tool for quality control and stereochemical confirmation. nih.gov

Table 5: Hypothetical GC-MS Data for Chiral Purity Analysis using (S)-TFAPC

This table illustrates the expected chromatographic separation of diastereomers formed from a sample of this compound containing a small amount of the (R)-enantiomer impurity.

DiastereomerRetention Time (min)Relative Peak Area (%)Enantiomeric Excess (e.e.)
(S,S,S)-Diastereomer22.599.599.0%
(R,S,S)-Diastereomer23.10.599.0%

Computational Chemistry and Molecular Modeling Studies of S Methyl 2,5 Diaminopentanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure of molecules like (S)-Methyl 2,5-diaminopentanoate. These calculations can provide valuable data on the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to predicting its reactivity.

For instance, a DFT study on the related molecule L-glutamine adsorbed on a copper surface revealed that the highest occupied molecular orbital (HOMO) is primarily located around the backbone's nitrogen atom, while the lowest unoccupied molecular orbital (LUMO) is associated with the oxygen and carbon atoms of the carbonyl and carboxyl groups. mdpi.com This suggests that the primary nitrogen atom is a likely site for electron donation (nucleophilic attack), while the carbonyl regions are prone to accepting electrons (electrophilic attack). mdpi.com Similar calculations for this compound would be expected to show comparable properties, with the two amino groups being primary sites of nucleophilicity.

Table 1: Predicted Electronic Properties of this compound Analogs This table illustrates the types of data that can be generated through QM calculations. The values are for related compounds and are for illustrative purposes.

PropertyValue (for L-Glutamine on Cu(111))Significance for this compound
HOMO Location Primarily on the backbone nitrogen atom mdpi.comIndicates the primary amino group as a likely site of nucleophilic reactivity.
LUMO Location Carbonyl and carboxyl oxygen and carbon atoms mdpi.comSuggests the ester and potential amide groups as sites for electrophilic attack.
Binding Energy -4.61 eV (for vertical adsorption via amino group) mdpi.comProvides an estimate of the interaction strength with surfaces or other molecules.

Computational studies on the deamidation of glutamine have also employed QM to map out reaction pathways and calculate energy barriers, providing insights into the molecule's stability and degradation mechanisms. nih.gov Similar approaches could be used to study the hydrolysis of the ester group in this compound or other potential reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred three-dimensional shapes (conformers) it adopts in solution and the energetic barriers between them.

Studies on the glutamine binding protein have used multi-nanosecond MD simulations to explore the hinge and twisting motions of the protein and how these are affected by glutamine binding. nih.gov This demonstrates how MD can be used to understand the recognition of amino acid derivatives at a molecular level. For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule in different solvents.

Study Solvation: Characterize the hydrogen bonding network between the amino and ester groups and water molecules.

Simulate Binding: If a biological target is known, MD can simulate the binding process, revealing key intermolecular interactions and informing the design of more potent analogs.

Force Field Development and Application for Large-Scale System Modeling

To perform large-scale MD simulations, a reliable force field is necessary. A force field is a set of parameters that describes the potential energy of a system of atoms. While standard force fields like AMBER and CHARMM exist for proteins and nucleic acids, specific parameters may need to be developed for non-standard amino acids like this compound.

The process of developing such parameters often involves fitting them to high-level QM calculations and experimental data. Research has been conducted to develop and test force field parameters for a variety of unnatural amino acids, providing a methodology that could be applied to this compound. nih.gov Once validated, these parameters would enable the simulation of this compound in complex environments, such as within a protein binding site or in a lipid bilayer.

Table 2: Publicly Available Computed Properties for this compound Analogs

CompoundMolecular Weight ( g/mol )Topological Polar Surface Area (Ų)Source
L-Ornithine methyl ester dihydrochloride (B599025)219.1178.3PubChem nih.gov
L-Glutamine methyl ester hydrochloride196.6395.4PubChem nih.gov

These publicly available computed descriptors provide a starting point for computational studies.

Prediction of Reactivity and Stereoselectivity in Synthetic Transformations

Computational methods can be instrumental in predicting the outcome of chemical reactions, including their rate and stereoselectivity. For this compound, which contains multiple reactive sites (two amino groups and an ester), computational models can help predict which site is most likely to react under specific conditions.

QM calculations can be used to model the transition states of competing reaction pathways, with the pathway having the lowest energy barrier being the most likely to occur. This approach has been used to understand the origin of enantioselectivity in various reactions. cam.ac.uk For example, in a reaction involving one of the amino groups of this compound, computational modeling could predict whether the reaction will proceed with retention or inversion of stereochemistry at the alpha-carbon.

Development and Application of Pathway-Based Computational Methodologies

Pathway-based computational methods are emerging as valuable tools in synthetic chemistry and systems biology. These approaches can be used to design synthetic routes to target molecules or to understand complex metabolic pathways. For a molecule like this compound, which is a derivative of a natural amino acid, these methods could be used to:

Retrosynthesis Planning: Computationally identify potential starting materials and reaction sequences for its synthesis.

Metabolic Pathway Analysis: If this molecule is part of a larger metabolic network, computational tools can help to understand its role and the flow of metabolites through the pathway.

While no specific pathway-based computational studies have been published for this compound, the general methodologies are well-established and could be readily applied. acs.org

Process Development and Optimization for Research Scale Synthesis of S Methyl 2,5 Diaminopentanoate

Reaction Condition Optimization for Maximizing Yield and Purity

The synthesis of amino acid methyl esters typically involves the esterification of the corresponding amino acid. A common method is the Fischer esterification, where the amino acid is treated with methanol (B129727) in the presence of an acid catalyst. Optimizing this reaction is crucial for maximizing the yield and purity of (S)-Methyl 2,5-diaminopentanoate.

Key parameters for optimization include the choice of catalyst, reaction temperature, time, and the molar ratio of reactants. Protic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or reagents like thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl), are frequently used to catalyze the esterification. nih.govresearchgate.net The use of TMSCl in methanol is often advantageous due to mild reaction conditions (room temperature), simple workup, and high yields. nih.gov

The reaction temperature and duration are interdependent. While some methods require refluxing for several hours google.com, others can proceed at room temperature over a longer period. nih.gov For example, a process might involve refluxing the reaction mixture for 1 to 3 hours at temperatures between 60 and 80°C. google.com The molar ratio of the acid catalyst to the amino acid is also a critical factor, with a ratio of 2 to 3 equivalents of acid often being optimal. google.com Continuous removal of water, a byproduct of the reaction, can also be employed to drive the equilibrium towards the product side, thereby increasing the yield.

Table 1: Parameters for Optimizing the Esterification of Amino Acids

ParameterConditionRationaleCommon Ranges/Reagents
Catalyst AcidicTo protonate the carboxylic acid, making it more electrophilic.HCl, H₂SO₄, TMSCl, SOCl₂
Solvent AlcoholServes as both the solvent and the reactant.Methanol
Temperature VariesTo increase reaction rate; must be controlled to prevent side reactions.20°C to 100°C
Reaction Time VariesDepends on temperature and reactivity of the substrate.0.5 to 24 hours
Reagent Ratio Excess AcidTo ensure complete catalysis and protonation.1 to 5 equivalents of acid

This table presents a generalized summary of optimization parameters for amino acid esterification based on established chemical principles and literature on similar syntheses.

Strategies for Enantiomeric Excess Enhancement

Achieving a high enantiomeric excess (ee) is paramount for the synthesis of a specific stereoisomer like this compound. The enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in comparison to the other. A 100% ee signifies an enantiomerically pure compound.

Several strategies can be employed to enhance the enantiomeric excess:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For amino acid synthesis, chiral pool starting materials like certain terpenes or other amino acids can be used to impart the desired stereochemistry. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can guide the reaction to preferentially form one enantiomer. For example, enantioselective reduction of a C=C double bond using a chiral catalyst is a powerful method for producing enantiopure amino acids. libretexts.org

Enzymatic Resolution: Enzymes are highly stereoselective and can be used to resolve racemic mixtures. For instance, an aminoacylase (B1246476) enzyme can selectively hydrolyze the amide derivative of a natural L-amino acid, allowing for the separation of the L- and D-enantiomers. libretexts.org This strategy is highly effective due to the high enantioselectivity of enzymes like Candida antarctica lipase (B570770) B (CALB). mdpi.com

Diastereomeric Salt Resolution: This classical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The expensive resolving agent can often be recovered, making this an economical choice for large-scale production. researchgate.net

Implementation of Automated Synthetic Procedures

The integration of automation in chemical synthesis has the potential to significantly accelerate research and development. Automated platforms can perform entire synthesis workflows, including reaction setup, execution, work-up, and purification, with minimal human intervention. sigmaaldrich.comchemspeed.com

For the multi-step synthesis of this compound, an automated synthesizer could be programmed to perform the necessary transformations sequentially. Systems like the Synple automated synthesizer or Chemspeed platforms use pre-filled reagent cartridges and software-controlled protocols to carry out a variety of reactions, such as amide couplings, protections/deprotections, and reductions. sigmaaldrich.comchemspeed.com

The benefits of automation include:

Increased Throughput: Automated systems can run multiple reactions in parallel, significantly increasing the number of compounds that can be synthesized in a given time. nih.gov

Improved Reproducibility: By precisely controlling reaction parameters, automation minimizes human error and ensures high reproducibility. sigmaaldrich.com

Enhanced Efficiency: Automation can run reactions overnight or continuously, freeing up researchers' time for other tasks like data analysis and experimental design. nih.gov

Data Integration: Modern platforms can integrate synthesis with purification and biological testing, creating a streamlined workflow from initial idea to final data. nih.govmit.edu

Table 2: Hypothetical Automated Workflow for a Related Synthesis

StepActionAutomated Function
1 Reagent DispensingThe system dispenses the starting amino acid, methanol, and catalyst into a reaction vessel.
2 ReactionThe vessel is heated and stirred for a programmed duration.
3 Work-upThe system adds a basic solution to neutralize the acid and extracts the product with an organic solvent.
4 PurificationThe crude product is automatically loaded onto a purification column (e.g., HPLC or flash chromatography).
5 Analysis & CollectionFractions are collected and analyzed in-line to identify the pure product.

This table illustrates a conceptual automated synthesis process, based on the capabilities of modern automated synthesis platforms. sigmaaldrich.comnih.gov

Advanced Purification Techniques for Isolating Highly Pure Product

The isolation of highly pure this compound from the reaction mixture is a critical final step. Due to the polar and charged nature of amino acid esters, specialized purification techniques are often required.

Ion-Exchange Chromatography (IEC): This technique is highly effective for separating charged molecules like amino acids. diaion.comresearchgate.net The crude mixture is passed through a column containing a charged stationary phase. By manipulating the pH and ionic strength of the mobile phase, the desired compound can be selectively eluted. diaion.com

Recrystallization: This is a common and economical method for purifying solid compounds. For amino acid derivatives, recrystallization can be performed from aqueous solutions or mixtures of solvents like ethanol (B145695) and water. google.com The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. nih.gov Reverse-phase HPLC, using a C18 column, is often used for purifying amino acid derivatives. teledyneisco.com The use of mass spectrometry-triggered fraction collection can further enhance the efficiency of the purification process.

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. CCC has been successfully used for the preparative enantioseparation of various chiral compounds. nih.gov

Table 3: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Ion-Exchange Chromatography Separation based on chargeHigh capacity, excellent for charged moleculesRequires specific buffer systems
Recrystallization Differential solubilityEconomical, scalableCan result in lower yields, requires a crystalline solid
Preparative HPLC Differential partitioningHigh resolution and purityExpensive, lower throughput, uses large solvent volumes
Counter-Current Chromatography Liquid-liquid partitioningNo solid support, high recoveryCan be complex to optimize

This table provides a comparative overview of advanced purification techniques applicable to amino acid esters.

Considerations for Scalability in Research Production

Scaling up the synthesis of this compound from a few milligrams to a multi-gram scale for extensive research presents several challenges. What works well in a small flask may not be directly transferable to a larger reactor.

Key considerations for scalability include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger vessels. Efficient stirring and external heating or cooling are crucial to maintain a consistent temperature throughout the reaction mixture.

Mass Transfer: Ensuring that all reactants are well-mixed is more difficult on a larger scale. Inefficient mixing can lead to localized "hot spots," lower yields, and the formation of impurities.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. On a larger scale, slow and controlled addition using a syringe pump or addition funnel is often necessary to prevent side reactions.

Work-up and Purification: Procedures like extractions and filtrations can become cumbersome and time-consuming on a larger scale. Purification methods may also need to be adapted; for example, flash chromatography may be used instead of preparative HPLC for larger quantities. The transition to scalable purification techniques like crystallization becomes more important. researchgate.net

Safety: Handling larger quantities of chemicals increases the associated risks. A thorough safety assessment is required before scaling up any process.

Integration of Sustainable Chemistry Principles in Process Design

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry provide a framework for designing processes that are more environmentally friendly and economically viable. instituteofsustainabilitystudies.comjddhs.comnih.gov

For the synthesis of this compound, several green chemistry principles can be applied:

Waste Prevention: Designing the synthesis to produce as little waste as possible is a primary goal. instituteofsustainabilitystudies.com This can be achieved by optimizing reactions to maximize yield and minimize byproducts.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. ispe.org Catalytic reactions are inherently more atom-economical than those that use stoichiometric reagents.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. researchgate.net For example, using water or ethanol instead of chlorinated solvents can significantly reduce the environmental impact of a process. instituteofsustainabilitystudies.com Solvent-free reaction conditions, where feasible, are an even better option. mdpi.com

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible. jddhs.com Conducting reactions at ambient temperature and pressure, or using energy-efficient technologies like microwave synthesis, can help to reduce the carbon footprint of the process. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only needed in small amounts and can, in principle, be recycled. jddhs.com The use of biocatalysts, such as enzymes, is a particularly green approach as they operate under mild conditions and are highly selective. rsc.org

Table 4: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevent Waste Optimize reaction conditions for near-quantitative yields.
Atom Economy Utilize catalytic methods (e.g., acid catalysis) instead of stoichiometric reagents.
Safer Solvents Replace hazardous solvents with greener alternatives like water, ethanol, or 2-MeTHF.
Energy Efficiency Develop a process that runs at or near ambient temperature.
Catalysis Employ highly efficient and recyclable catalysts, including biocatalysts for resolution.
Renewable Feedstocks If possible, derive the pentanoate backbone from a bio-based source.

This table outlines how the 12 principles of green chemistry can be practically applied to the synthesis of the target compound. instituteofsustainabilitystudies.comjddhs.comresearchgate.net

Emerging Research Directions and Future Outlook for S Methyl 2,5 Diaminopentanoate

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of (S)-Methyl 2,5-diaminopentanoate and its derivatives is a key area of ongoing research. Traditional synthetic approaches often involve multiple steps and the use of hazardous reagents. Consequently, there is a significant drive towards the exploration of novel synthetic routes and advanced catalytic systems.

Recent advancements in biocatalysis and organocatalysis are showing great promise. rsc.orgencyclopedia.pub Enzymes, such as lipases and aminotransferases, offer high stereoselectivity and can operate under mild reaction conditions, reducing the environmental impact of the synthesis. encyclopedia.pub For instance, the use of Candida antarctica lipase (B570770) B (CAL-B) has been explored for the resolution of racemic mixtures, yielding the desired (S)-enantiomer with high purity. encyclopedia.pubnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, provides another powerful tool for the asymmetric synthesis of amino acid derivatives. rsc.orgmdpi.com Chiral phosphoric acids and thioureas have been successfully employed in various transformations, including the enantioselective Strecker reaction and the reduction of imines, to afford chiral amines. The development of novel chiral diamine scaffolds, such as cis-2,5-diaminobicyclo[2.2.2]octane, is also expanding the toolbox for asymmetric catalysis. researchgate.net

Furthermore, metal-catalyzed reactions, including palladium-catalyzed diamination of dienes and hydroamination of unsaturated ureas, are being investigated to construct the core structure of this compound and related cyclic ureas. mdpi.com The design of new ligands and the optimization of reaction conditions are crucial for achieving high yields and enantioselectivities in these transformations. mdpi.com

Catalytic SystemDescriptionPotential Advantages
Biocatalysis Use of enzymes (e.g., lipases, aminotransferases) to catalyze specific reactions.High stereoselectivity, mild reaction conditions, environmentally friendly.
Organocatalysis Use of small, chiral organic molecules as catalysts.Avoids the use of toxic metals, often robust and easy to handle.
Metal Catalysis Use of transition metal complexes (e.g., Palladium, Copper) to facilitate bond formation. mdpi.comresearchgate.netHigh efficiency and functional group tolerance. mdpi.com

Expansion of Applications in Chemical Biology and Material Science

The unique chemical properties of this compound make it an attractive building block for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and material science.

In chemical biology , this compound and its derivatives can be incorporated into peptides and other biomolecules to probe biological processes. For example, they can be used to create peptidomimetics with enhanced stability and altered pharmacological properties. The diamino functionality allows for the introduction of diverse side chains, enabling the synthesis of a library of compounds for screening against various biological targets. Research into its role as an inhibitor of enzymes like ornithine decarboxylase highlights its potential in biochemical and pharmacological applications.

In material science , the diamino structure of this compound provides a versatile scaffold for the synthesis of novel polymers and functional materials. researchgate.netmdpi.com Polyamides and polyurethanes derived from this chiral monomer can exhibit unique properties, such as improved thermal stability and biodegradability. researchgate.net The incorporation of this chiral unit can also induce specific secondary structures in the polymer chains, leading to materials with interesting optical or mechanical properties. For instance, carbohydrate-derived chiral building blocks are being explored for the synthesis of new polymers. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize synthetic chemistry, and the synthesis of complex molecules like this compound is no exception. acs.orgyoutube.comrsc.org These computational tools can be used to predict the outcome of reactions, optimize reaction conditions, and even design entirely new synthetic routes. acs.orgyoutube.com

Retrosynthesis prediction algorithms , powered by machine learning, can analyze vast databases of chemical reactions to suggest the most efficient pathways to a target molecule. acs.orgyoutube.com This can significantly reduce the time and resources required for synthesis planning. By inputting the structure of this compound, these programs can propose a series of precursor molecules and the reactions needed to connect them.

Furthermore, machine learning models can be trained to predict the properties of molecules, such as their reactivity and solubility. nih.gov This information can be invaluable for selecting the most promising synthetic targets and for troubleshooting experimental challenges. As these technologies continue to develop, they will undoubtedly play an increasingly important role in the design and synthesis of novel derivatives of this compound. nih.gov

Development of New Analytical Methodologies for Enhanced Characterization

The accurate characterization of chiral molecules is essential for understanding their properties and ensuring their purity. For this compound, this involves not only confirming its chemical structure but also determining its enantiomeric excess.

Significant progress is being made in the development of new analytical techniques for the chiral analysis of amino acids and their derivatives. springernature.comnih.govmdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used methods, often employing chiral stationary phases or chiral derivatizing agents to separate enantiomers. springernature.comnih.govmdpi.com Novel derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), have been developed to improve the separation and detection of amino acid enantiomers. nih.govresearchgate.net

Capillary electrophoresis (CE) is another powerful technique that offers high resolution and sensitivity for chiral separations. mdpi.comacs.org Coupling these separation techniques with mass spectrometry (MS) allows for the unambiguous identification and quantification of the target molecule, even in complex biological matrices. springernature.comnih.govmdpi.com The development of new chiral selectors and more sensitive detection methods will continue to be a priority for the enhanced characterization of this compound and its derivatives. mdpi.com

Analytical TechniquePrincipleApplication for this compound
Chiral HPLC Separation of enantiomers on a chiral stationary phase.Determination of enantiomeric purity.
Chiral GC-MS Separation of volatile, derivatized enantiomers followed by mass spectrometric detection. springernature.comQuantification and structural confirmation in complex mixtures. springernature.com
Chiral Capillary Electrophoresis Separation of enantiomers in a capillary based on their differential migration in a chiral selector-containing buffer. acs.orgHigh-resolution analysis of enantiomeric composition. acs.org
LC-MS with Chiral Derivatizing Agents Formation of diastereomers with a chiral reagent, followed by separation and detection. nih.govresearchgate.netSensitive and selective analysis of chirality. nih.govresearchgate.net

Expanding the Chiral Building Block Portfolio with this compound Derivatives

This compound serves as a valuable starting material for the creation of a diverse portfolio of other chiral building blocks. sigmaaldrich.comlab-chemicals.combldpharm.com Its functional groups can be selectively modified to introduce new functionalities and to construct more complex molecular architectures.

For example, the primary and secondary amines can be acylated, alkylated, or used in the formation of heterocyclic rings. mdpi.com The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines or alcohols to form amides or esters. These transformations open the door to a wide array of novel chiral compounds with potential applications in medicinal chemistry, catalysis, and materials science. nih.gov

The development of synthetic methodologies that allow for the selective manipulation of the different functional groups within the this compound scaffold is a key area of research. This will enable the creation of a rich collection of chiral building blocks, each with its own unique set of properties and potential applications, further solidifying the importance of this compound in modern organic synthesis.

Q & A

Q. What are the recommended synthetic routes for (S)-Methyl 2,5-diaminopentanoate?

The compound can be synthesized via esterification of (S)-2,5-diaminopentanoic acid (L-ornithine) using methanol under acidic conditions. For example, thionyl chloride (SOCl₂) or HCl gas can catalyze the reaction. Purification is typically achieved via recrystallization or chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) to verify the ester group and stereochemical integrity .

Q. How should researchers characterize the purity and stereochemistry of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methyl ester moiety (δ ~3.6 ppm for OCH₃) and amine groups.
  • HPLC : Reverse-phase HPLC with a chiral column ensures enantiomeric purity.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (theoretical: 160.17 g/mol for C₆H₁₄N₂O₂).
  • Optical rotation : Compare specific rotation ([α]D) with literature values for L-ornithine derivatives .

Q. What safety protocols are critical for handling this compound?

While direct safety data for the methyl ester is limited, analogous compounds (e.g., dihydrochloride salts) suggest:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in a cool, dry environment, away from oxidizing agents. Refer to MSDS of structurally related compounds for hazard mitigation .

Advanced Research Questions

Q. How can enzymatic degradation pathways of this compound be investigated?

Dehydrogenases such as EC 1.4.1.12 (2,4-diaminopentanoate dehydrogenase) may act on similar substrates. Experimental design:

  • Incubate the compound with NAD(P)+ and purified enzyme.
  • Monitor NAD(P)H production via UV-Vis spectrophotometry (absorbance at 340 nm).
  • Analyze reaction products (e.g., 2-amino-4-oxopentanoate) using LC-MS to confirm cleavage patterns .

Q. What strategies optimize stability studies under physiological conditions?

  • pH stability : Expose the compound to buffers (pH 2–9) and quantify degradation via HPLC at timed intervals.
  • Thermal stability : Use differential scanning calorimetry (DSC) or accelerated stability testing (40°C/75% RH).
  • Light sensitivity : Conduct photostability tests per ICH guidelines. Stability data inform formulation design for in vivo applications .

Q. How can researchers design derivatives to enhance bioavailability?

  • Prodrug strategies : Synthesize ester derivatives (e.g., ethyl or benzyl esters) via carbodiimide-mediated coupling.
  • In vitro testing : Assess solubility (shake-flask method) and permeability (Caco-2 cell monolayer).
  • In vivo pharmacokinetics : Compare plasma concentration-time profiles of derivatives in animal models. Ethyl ester hydrochloride (CAS 84772-29-2) is a validated prodrug candidate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.